Home > Products > Screening Compounds P36014 > 3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one
3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one - 1209971-65-2

3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one

Catalog Number: EVT-3155146
CAS Number: 1209971-65-2
Molecular Formula: C19H21NO3S
Molecular Weight: 343.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound was synthesized via a Michael addition reaction using 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst. It is considered a potential bioactive compound. []
  • Relevance: While this compound differs significantly in its core structure from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both share a propan-1-one moiety. Additionally, both compounds are being investigated for potential biological activity. []
  • Compound Description: This compound incorporates a thiazole ring, a common motif in natural products and pharmaceuticals. Its molecular structure and electronic properties were analyzed using DFT calculations. []
  • Relevance: Both this compound and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one demonstrate the exploration of diverse chemical scaffolds for potential pharmaceutical applications. While structurally distinct, the presence of aromatic rings and heterocyclic moieties highlights a common thread in medicinal chemistry research. []
  • Compound Description: The crystal structure of this compound was elucidated, revealing a monoclinic crystal system. []
  • Relevance: The structural differences between this compound and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one are substantial. The research focus on crystallography further highlights a different avenue of scientific inquiry. []
  • Compound Description: This compound acts as a glycogen synthase kinase-3β inhibitor and displays intermolecular hydrogen bonding in its crystal structure. []
  • Relevance: The presence of a propan-1-one moiety in both this compound and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one points to a common structural feature. Additionally, the investigation of both compounds for their biological activities, albeit different targets, showcases a shared interest in medicinal chemistry. []
  • Compound Description: This compound's crystal structure, characterized by a monoclinic system, was determined. []
  • Relevance: Similar to other entries, the structural dissimilarities between this compound and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one are significant. The focus on crystallography in this research further distinguishes it. []
  • Compound Description: Synthesized through an aza-Michael addition reaction, this compound was evaluated for its affinity towards the 5-HT6 receptor, but showed poor binding. [, ]
  • Relevance: The shared propan-1-one moiety and the presence of a phenylsulfonyl group in both this compound and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one highlight structural similarities. Additionally, the investigation of both compounds in the context of receptor binding, albeit different targets, underscores a common interest in understanding their biological interactions. [, ]
  • Compound Description: This compound served as a key precursor for synthesizing various heterocyclic compounds, including oxoketene gem-dithiol and 1,2-dithiole-3-thione derivatives. []
  • Relevance: This compound shares the propan-1-one core structure with 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. Its utilization in synthesizing diverse heterocyclic systems highlights the importance of this core structure in building complex molecules. []
  • Compound Description: This compound, characterized by an orthorhombic crystal structure, exemplifies a chiral molecule. []
  • Relevance: Despite sharing the propan-1-one moiety with 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, this compound's structural variations are significant. The research emphasis on chirality adds another layer of complexity not directly relevant to the target compound. []
  • Compound Description: This series of compounds, featuring a benzo[b]thiophene scaffold, were investigated for their affinity towards 5-HT1A receptors. Modifications to the arylpiperazine and benzo[b]thiophene moieties were explored to understand their impact on binding affinity. []
  • Relevance: The presence of the propan-1-one linker and the exploration of arylpiperazine substituents in this series resonate with the structural elements present in 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. Both research endeavors showcase the significance of fine-tuning molecular structures to optimize interactions with biological targets. []
  • Compound Description: This compound, structurally characterized through FTIR and FT-Raman analysis, was further investigated using DFT calculations. Molecular docking studies highlighted its potential biological activity. []
  • Relevance: This compound, while structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, shares the common theme of incorporating aromatic and heterocyclic rings, indicating a shared interest in exploring diverse chemical spaces for potential biological applications. []
  • Compound Description: This quinoline derivative was synthesized through a solvent-free Friedländer synthesis. DFT calculations were employed to understand its electronic properties and potential reactivity. []
  • Relevance: Although structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both compounds exemplify the exploration of heterocyclic chemistry in medicinal chemistry research. []
  • Compound Description: The crystal structure of this compound, revealing a complex network of intermolecular interactions, was determined. []
  • Relevance: While this compound is structurally dissimilar to 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both research endeavors underscore the importance of structural characterization in understanding molecular properties. []
  • Compound Description: The crystal structure of this compound, revealing a monoclinic crystal system, was determined. []
  • Relevance: This compound shares the propan-1-one moiety with 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. Despite significant structural differences, this commonality highlights the versatility of this structural motif in building diverse molecules. []
  • Compound Description: This class of compounds, synthesized using a Brønsted acid ionic liquid catalyst, highlights the interest in creating molecules with multiple heterocyclic moieties. []
  • Relevance: While structurally diverse, both this class of compounds and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one emphasize the exploration of heterocyclic chemistry and the use of diverse synthetic methodologies in building complex molecules with potential biological relevance. []
  • Compound Description: This series of asymmetric compounds, synthesized from (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one, displayed promising antibacterial and antifungal activities. []
  • Relevance: The presence of the propan-1-one linker and the exploration of substituted aromatic rings in this series resonate with the structural elements present in 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. This parallel emphasizes the continued interest in exploring similar chemical space for discovering new bioactive molecules. []
  • Compound Description: This compound, investigated for its effects on catecholamine stores, showcases the exploration of piperazine derivatives in pharmaceutical research. []
  • Relevance: While structurally distinct, both CIBA 1002‐Go and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one incorporate a propan-1-one linker and explore the use of aromatic and heterocyclic substituents, highlighting common strategies in medicinal chemistry design. []
  • Compound Description: This series of compounds, designed around the 1,5-benzothiazepine scaffold, exhibited promising anticonvulsant activity. []
  • Relevance: While structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both this series and the target compound demonstrate the exploration of diverse heterocyclic systems for potential therapeutic applications. []
  • Compound Description: This series, including both imide and non-imide analogs, were synthesized and displayed notable anticonvulsant and antinociceptive activities. The pyrrolidine-2,5-dione ring was identified as a key structural element for activity. []
  • Relevance: Although structurally different, this series and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one share a common interest in exploring the propanamide/propanone moiety for its potential in developing bioactive compounds. []
  • Compound Description: This compound was successfully synthesized using microwave irradiation, highlighting the application of efficient synthetic techniques in heterocyclic chemistry. []
  • Relevance: While structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both compounds demonstrate the synthesis and investigation of molecules containing the propan-1-one linker and various heterocyclic motifs, indicating a shared interest in exploring diverse chemical space. []
  • Compound Description: These compounds, synthesized through a multi-step process, highlight the use of condensation reactions in building complex molecular architectures. []
  • Relevance: Although structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, these compounds share the common theme of incorporating propan-1-one or structurally similar moieties within their frameworks. This overlap suggests a broader interest in utilizing such structural elements in designing new molecules. []
  • Compound Description: These chalcone derivatives showcase the structural diversity possible within this class of compounds. Their crystal structures were analyzed to understand their intermolecular interactions. []
  • Relevance: Although structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, these chalcones highlight the exploration of α,β-unsaturated ketones as potential bioactive scaffolds, albeit through different structural motifs. []
  • Compound Description: This pyrazoline derivative, synthesized from a chalcone precursor, highlights the versatility of chalcones as building blocks in organic synthesis. Its crystal structure, characterized by intermolecular hydrogen bonding, was elucidated. []
  • Relevance: The presence of the propan-1-one moiety in both this compound and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one emphasizes a shared structural feature. Additionally, the utilization of similar synthetic strategies involving chalcone intermediates further connects these research endeavors. []
  • Compound Description: The crystal structure of this compound, revealing a triclinic crystal system, was determined. []
  • Relevance: This compound, while structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, highlights the incorporation of a propan-1-one linker and the exploration of heterocyclic substituents, indicating a shared interest in exploring similar chemical space. []
  • Compound Description: This compound's crystal structure, stabilized by intermolecular hydrogen bonding and π-π interactions, was elucidated. []
  • Relevance: While structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both compounds exemplify the exploration of molecules incorporating the propan-1-one linker, suggesting a common interest in this structural motif. []
  • Compound Description: This compound's crystal structure revealed intermolecular hydrogen bonding and π-π interactions contributing to its stability. []
  • Relevance: Both this compound and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one highlight the incorporation of propan-1-one and substituted aromatic rings in their structures, signifying a shared interest in these structural motifs. []
  • Compound Description: The crystal structure of this compound, characterized by weak C—H⋯π interactions, was determined. []
  • Relevance: While structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, this compound shares the propan-1-one moiety, highlighting the prevalence of this structural element in diverse chemical scaffolds. []
  • Compound Description: This compound's crystal structure, exhibiting a monoclinic crystal system, was determined. []
  • Relevance: Despite sharing the propan-1-one moiety with 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, this compound's structural variations are significant. The research emphasis on crystallography further distinguishes it. []
  • Compound Description: The crystal structure of this compound, featuring a distinct conformation of the pyrazole ring, was elucidated. []
  • Relevance: Despite sharing structural similarities with 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, including the presence of a phenylpropanone motif and a substituted aromatic ring, this compound differs significantly in its core structure and overall conformation. []
  • Compound Description: This series of dopamine D4 receptor agonists, inspired by the structure of PD 168077, displayed favorable pharmacokinetic profiles and showed in vivo activity in a rat penile erection model. The oxime moiety was identified as a key structural element for D4 agonist activity. []
  • Relevance: This series, while structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, exemplifies the exploration of arylpiperazine derivatives and the propan-1-one linker in medicinal chemistry, particularly for targeting G protein-coupled receptors. []
  • Compound Description: This sydnone derivative, with a determined crystal structure, highlights the diversity of heterocyclic chemistry. []
  • Relevance: While structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both compounds exemplify the exploration of heterocyclic chemistry, even though their structures and potential applications differ significantly. []
  • Compound Description: This compound, another example of a sydnone derivative, was characterized through its crystal structure. []
  • Relevance: Although structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both compounds demonstrate the incorporation of substituted aromatic rings and highlight the interest in exploring diverse chemical space for novel compounds. []
  • Compound Description: The crystal structure of this sydnone derivative, revealing intermolecular hydrogen bonding, was determined. []
  • Relevance: While structurally dissimilar to 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both research endeavors highlight the importance of structural characterization in understanding molecular properties and potential applications. []
  • Compound Description: This indole derivative's crystal structure, characterized by C—H⋯O and C—H⋯π interactions, was analyzed. []
  • Relevance: The presence of the phenylsulfonyl group and the exploration of substituted aromatic rings in this compound are reminiscent of the structural features in 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. Although their core structures differ, these shared elements highlight a common interest in exploring similar chemical space. []
  • Compound Description: This compound, characterized by its crystal structure, shares structural similarities with entry 33. []
  • Relevance: Similar to entry 33, the presence of the phenylsulfonyl group and the exploration of substituted aromatic rings in this compound are also observed in 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, indicating a common interest in exploring these structural features. []
  • Compound Description: This complex coordination polymer showcases the ability of 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one to act as a ligand, bridging cadmium(II) centers. []
  • Relevance: This complex, while not directly structurally related to 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, highlights the potential of propan-1-one derivatives with heterocyclic substituents to participate in metal coordination, suggesting a potential area for further investigation. []
  • Compound Description: This series of biheterocyclic compounds, synthesized through a cyclocondensation reaction, showcases the interest in exploring molecules with multiple heterocyclic moieties. []
  • Relevance: While structurally diverse, both this series of compounds and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one emphasize the exploration of heterocyclic chemistry and the propan-1-one moiety in building complex molecules with potential biological relevance. []
  • Compound Description: The crystal structure of this compound, stabilized by C—H⋯O hydrogen bonds and C—H⋯π interactions, was determined. []
  • Relevance: Similar to entries 33 and 34, the presence of the phenylsulfonyl group and the propan-1-one moiety in this compound is also observed in 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. This highlights a common interest in exploring these structural features, even though the core structures differ. []
  • Compound Description: This series of compounds, synthesized from 3-(1H-imidazol-1-yl)propan-1-one, demonstrated potent anti-Candida activity, surpassing fluconazole in some cases. The oxime ester moiety played a crucial role in their antifungal efficacy. []
  • Relevance: Although structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, this series highlights the exploration of propan-1-one derivatives for their potential in developing antifungal agents. The focus on incorporating different heterocycles and functional groups underscores the diverse strategies in medicinal chemistry research. []
  • Compound Description: This compound serves as a key precursor in the synthesis of [18F]‐Flouromisonidazole ([18F]‐FMISO), a radiotracer used for imaging hypoxia in tumors using PET. []
  • Relevance: Despite substantial structural differences from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both molecules showcase the utilization of propan-1-one derivatives in designing compounds for specific applications, highlighting the versatility of this structural motif. []
  • Compound Description: The crystal structure of this compound, characterized by C—H⋯O and C—H⋯Br hydrogen bonds, was elucidated. []
  • Relevance: This compound, similar to entries 33, 34, and 37, also incorporates the phenylsulfonyl group and the propan-1-one moiety found in 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. This recurring pattern underscores a common interest in exploring these specific structural features. []
  • Compound Description: This compound's crystal structure revealed a chair conformation for the piperidine ring and intermolecular C—H⋯O hydrogen bonding. []
  • Relevance: While structurally dissimilar to 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, this compound demonstrates the exploration of substituted piperidine rings in chemical synthesis, highlighting the diversity of approaches in building heterocyclic systems. []
  • Compound Description: The crystal structure of this compound, stabilized by weak C—H⋯O hydrogen bonds and π-π interactions, was analyzed. []
  • Relevance: Similar to entries 33, 34, 37, and 40, the presence of the phenylsulfonyl group and the propan-1-one moiety in this compound is also a key feature of 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. This recurrence emphasizes a shared interest in exploring these specific structural elements in drug design. []
  • Compound Description: This compound, structurally similar to entries 33, 34, 37, 40, and 42, also incorporates the phenylsulfonyl group, the propan-1-one moiety, and an indole core. []
  • Relevance: This recurring pattern, also present in 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, highlights a consistent interest in exploring these specific structural elements in drug discovery. []
  • Compound Description: This compound's crystal structure revealed intermolecular hydrogen bonding and C—H⋯π interactions, contributing to its stability. []
  • Relevance: Although structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both compounds showcase the use of substituted aromatic rings and the propan-1-one moiety in their structures, suggesting a common interest in exploring these building blocks. []
  • Compound Description: This copper(II) complex utilizes 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one as a ligand, demonstrating its coordination chemistry potential. []
  • Relevance: This complex, while structurally different from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, highlights the versatility of propan-1-one derivatives with heterocyclic substituents in coordinating with metal centers, suggesting a potential avenue for further research. []
  • Compound Description: This series of hybrid heterocycles, synthesized from (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one, were investigated for their biological activity and subjected to molecular docking and ADME studies. []
  • Relevance: While structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, this series highlights the exploration of various heterocyclic systems, including thiazolidines, in medicinal chemistry research. The focus on developing hybrid molecules with potential bioactivity is a common theme in drug discovery. []
Source and Classification

The compound can be sourced from various chemical suppliers and is often utilized in research settings to explore its biological activity and potential therapeutic applications. Its classification as a sulfonamide places it within a group of compounds known for their antibacterial properties, although this specific derivative may have distinct pharmacological effects.

Synthesis Analysis

The synthesis of 3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one involves several key steps, typically beginning with the formation of the pyrrolidine ring. The following outlines a general synthetic route:

  1. Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  2. Substitution with Phenyl Group: A nucleophilic substitution reaction using phenyl halides introduces the phenyl group into the structure.
  3. Attachment of Benzenesulfonyl Group: The sulfonyl group can be introduced via a reaction with benzenesulfonyl chloride or another sulfonating agent.
  4. Formation of the Propanone Backbone: The final step typically involves condensation reactions to form the ketone structure.

Technical Parameters

The synthesis may require specific conditions such as controlled temperatures, solvent systems, and catalysts to optimize yield and purity. For example, using polar solvents can facilitate nucleophilic substitutions, while non-polar solvents might be preferable for other steps.

Molecular Structure Analysis

The molecular structure of 3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one can be represented by its molecular formula C19H23N1O2SC_{19}H_{23}N_{1}O_{2}S.

Structural Features

  • Pyrrolidine Ring: A five-membered cyclic amine that contributes to the compound's basicity and potential interactions with biological targets.
  • Propanone Backbone: The ketone functional group is crucial for reactivity and interaction with other molecules.
  • Benzenesulfonyl Group: This moiety enhances solubility in polar solvents and can participate in various chemical reactions.

Spectroscopic Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure. For instance, IR spectroscopy would show characteristic absorption bands corresponding to the carbonyl group and sulfonamide functionalities.

Chemical Reactions Analysis

3-(Benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized to form sulfoxides or sulfones, utilizing agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can convert the ketone group into alcohols using reducing agents such as sodium borohydride.
  3. Substitution Reactions: The benzenesulfonyl group may participate in nucleophilic substitutions, allowing for further derivatization.

Common Reagents

Common reagents include:

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
  • Nucleophiles: Amines or alkoxides for substitution reactions.
Mechanism of Action

The mechanism of action for 3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one is primarily linked to its interactions with specific biological targets, potentially including enzymes or receptors involved in various metabolic pathways.

Interaction Pathways

The compound may modulate receptor activity or enzyme function through binding interactions, leading to downstream effects on cellular signaling pathways. This modulation could result in therapeutic outcomes depending on the target system.

Pharmacodynamics

Studies suggest that compounds with similar structures may exhibit effects on neurotransmitter systems or inflammatory pathways, indicating potential utility in treating conditions like depression or anxiety.

Physical and Chemical Properties Analysis

The physical properties of 3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one include:

  • Molecular Weight: Approximately 341.46 g/mol.
  • Melting Point: Specific melting point data would need to be determined experimentally.
  • Solubility: Likely soluble in polar solvents due to the presence of the sulfonamide group.

Chemical Stability

The compound's stability may vary based on environmental conditions such as pH, temperature, and exposure to light or moisture.

Applications

3-(Benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one has several potential applications:

  1. Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly in neuropharmacology.
  2. Biological Research: Used as a tool compound to explore biological pathways and receptor interactions.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules in pharmaceutical development.

Properties

CAS Number

1209971-65-2

Product Name

3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one

IUPAC Name

3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one

Molecular Formula

C19H21NO3S

Molecular Weight

343.44

InChI

InChI=1S/C19H21NO3S/c21-19(12-14-24(22,23)18-9-5-2-6-10-18)20-13-11-17(15-20)16-7-3-1-4-8-16/h1-10,17H,11-15H2

InChI Key

NTELXBQMDFCJMR-UHFFFAOYSA-N

SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.